molecular formula C8H13N3O B2504304 3-(butan-2-yloxy)pyrazin-2-amine CAS No. 1692342-04-3

3-(butan-2-yloxy)pyrazin-2-amine

Cat. No.: B2504304
CAS No.: 1692342-04-3
M. Wt: 167.212
InChI Key: QZRGSQPWRUFABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butan-2-yloxy)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a butan-2-yloxy group at the 3-position and an amine group at the 2-position. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 3-(butan-2-yloxy)pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazine derivatives with butan-2-ol under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization, ring annulation, or cycloaddition . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

3-(butan-2-yloxy)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(butan-2-yloxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation . Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Properties

IUPAC Name

3-butan-2-yloxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRGSQPWRUFABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.